

# Application Notes & Protocols: Radical Addition of Sodium p-Toluenesulfinate to Alkenes and Alkynes

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## Compound of Interest

Compound Name:	Sodium <i>p</i> -toluenesulfinate
Cat. No.:	B147524

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## Introduction: The Versatility of Sulfones in Modern Chemistry

Organosulfones are a cornerstone of contemporary organic synthesis and medicinal chemistry. [1] Among these, vinyl and alkyl sulfones stand out for their remarkable versatility. Often dubbed "chemical chameleons," these motifs serve as powerful intermediates, enabling a wide array of chemical transformations.[1][2] Their utility is matched by their prevalence in biologically active molecules; the vinyl sulfone moiety, in particular, is a key structural unit in numerous drug candidates, including chemotherapeutics and anti-inflammatory agents.[3][4][5]

The radical addition of sulfinate salts, such as **sodium p-toluenesulfinate** (TsNa), to unsaturated carbon-carbon bonds represents a highly effective and atom-economical strategy for synthesizing these valuable compounds.[6] **Sodium p-toluenesulfinate** is an ideal reagent for this purpose; it is a stable, crystalline solid that is easy to handle and serves as an excellent precursor to the p-toluenesulfonyl radical (Ts<sup>•</sup>) under appropriate conditions.[6] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and key applications for researchers engaged in organic synthesis and drug development.

## Part 1: The Core Mechanism - Generation and Fate of the Sulfonyl Radical

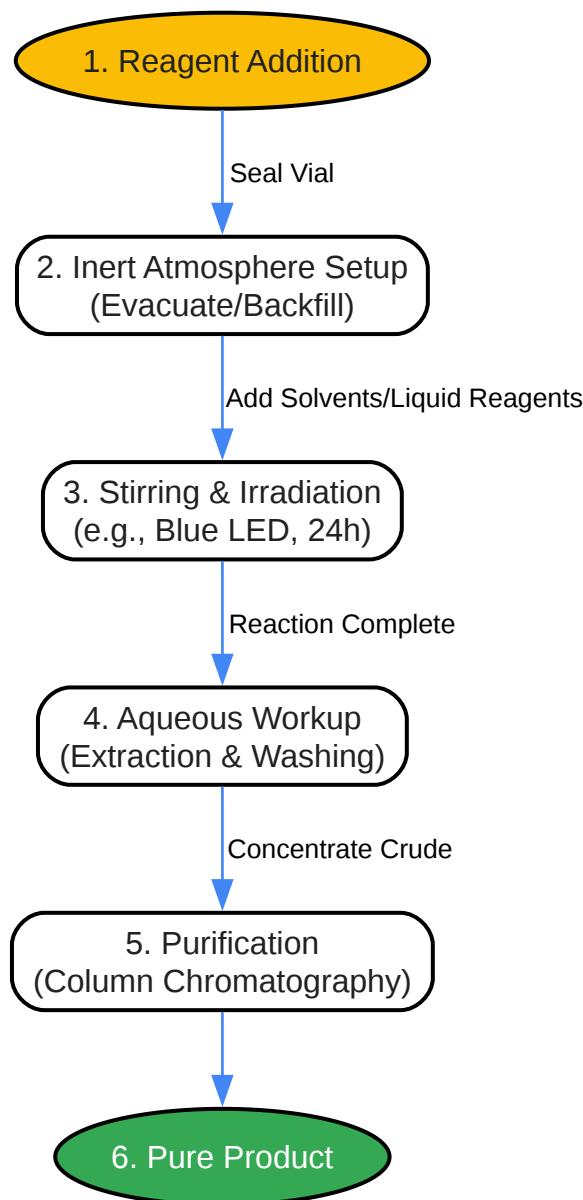
The entire process is predicated on the successful generation of the sulfonyl radical. **Sodium p-toluenesulfinate** does not spontaneously generate radicals; it requires an initiator, which can be a chemical oxidant, a photocatalyst, or an electrochemical setup.[6][7]

**Step 1: Generation of the p-Toluenesulfonyl Radical (Ts•)** The most common methods involve single-electron transfer (SET) from the sulfinate anion. Oxidants like potassium persulfate ( $K_2S_2O_8$ ) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can accept an electron from the sulfinate salt.[8][9] Alternatively, visible-light photoredox catalysis has emerged as a powerful and mild approach, where an excited photocatalyst oxidizes the sulfinate to generate the sulfonyl radical.[1][10]

**Step 2: Radical Addition to the Unsaturated Bond** The electrophilic sulfonyl radical readily adds across the  $\pi$ -system of an alkene or alkyne.[11][12] This addition is highly regioselective, with the radical typically attacking the less sterically hindered or more electronically favorable carbon atom to generate a more stable carbon-centered radical intermediate.

**Step 3: Propagation/Termination to Yield the Final Product** The fate of the resulting carbon-centered radical determines the final product:

- **Hydrosulfonylation:** The intermediate radical abstracts a hydrogen atom from a donor in the reaction mixture, yielding an alkyl sulfone.[13]
- **Oxidative Addition/Elimination:** The intermediate radical can be oxidized to a carbocation, followed by elimination of a proton, to afford a vinyl sulfone. This pathway is particularly common with styrenyl substrates.[8]
- **Atom Transfer Radical Addition (ATRA):** The intermediate radical abstracts an atom (e.g., a halogen) from another reagent, leading to a difunctionalized product like a  $\beta$ -halo sulfone. [14]



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